3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17278439
InChI: InChI=1S/C12H12N2O2/c1-15-9-4-2-3-8(7-9)11-10-5-6-13-12(10)16-14-11/h2-4,7,13H,5-6H2,1H3
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

CAS No.:

Cat. No.: VC17278439

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 3-(3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole
Standard InChI InChI=1S/C12H12N2O2/c1-15-9-4-2-3-8(7-9)11-10-5-6-13-12(10)16-14-11/h2-4,7,13H,5-6H2,1H3
Standard InChI Key VJIOOHAOOQUSSF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NOC3=C2CCN3

Introduction

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoxazoles, which are characterized by the presence of an isoxazole ring fused with a pyrrole structure. The methoxyphenyl group attached to the compound contributes to its distinct properties and reactivity.

Synthesis Methods

The synthesis of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step organic reactions. These methods often require careful control of reaction conditions, including temperature and solvent choice. Solvents like dioxane or dichloromethane can significantly affect the reaction's efficiency and product yield.

Biological Activity and Potential Applications

This compound is of interest in medicinal chemistry due to its potential as an enzyme inhibitor or receptor modulator. It may act by inhibiting enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenase enzymes. The methoxy substituent on the phenyl ring can enhance its solubility and interaction with biological targets, potentially influencing its pharmacokinetic properties and biological activity.

Biological Activity Comparison Table

Compound NameStructural FeaturesBiological Activity
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazoleMethoxyphenyl group, fused isoxazole-pyrrole structurePotential enzyme inhibitor or receptor modulator
5-(4-Chlorophenyl)-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazoleChlorophenyl substituentAnticancer properties
5-Benzyl-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazoleBenzyl group enhances lipophilicityPotential anti-inflammatory effects

Research and Future Directions

Research on 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is ongoing, with a focus on its potential applications in medicinal chemistry. Further studies are needed to fully explore its biological effects and to optimize its structure for therapeutic use. The compound's unique combination of structural elements makes it a promising candidate for modulating biological pathways involved in inflammation and other diseases.

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